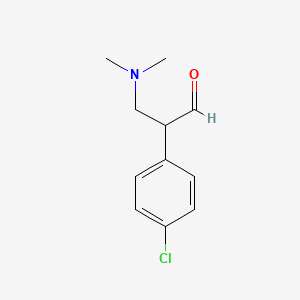

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

Overview

Description

The compound "2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde" is a chemical that appears to be closely related to various synthesized compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, compounds with 4-chlorophenyl and dimethylamino groups are frequently mentioned, suggesting a relevance to the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For example, a Knoevenagel condensation was used to synthesize isomers of a compound with both dimethylamino and chlorophenyl groups . Another synthesis approach involved the condensation of 4-dimethylaminobenzaldehyde with other reagents, followed by purification techniques such as column chromatography . These methods could potentially be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, DFT and time-dependent DFT (TD-DFT) calculations were used to determine the structural parameters and spectroscopic characteristics of similar molecules . X-ray diffraction provided insights into the crystal structures and intermolecular interactions of isomeric compounds . These analytical methods could be applied to deduce the molecular structure of "this compound" .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through analyses such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and cyclic voltammetry. These studies reveal the electronic properties and potential reactivity of the molecules . Additionally, the presence of certain functional groups, such as the dimethylamino group, can influence the electronic distribution within the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chlorophenyl and dimethylamino groups have been investigated through various techniques. Thermal analysis using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has been conducted to understand the stability and decomposition patterns of these compounds . The electronic properties, such as absorption spectra, have been analyzed to understand the behavior of these molecules under different conditions . These studies provide a foundation for predicting the properties of "this compound" .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets, leading to a variety of changes at the cellular level.

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities and therapeutic possibilities .

Pharmacokinetics

For instance, some compounds have shown improved kinetic solubilities and were metabolically stable in vitro . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Similar compounds, such as ddt isomers, have been studied for their environmental fate, showing that isomeric composition can be substantially influenced by environmental processes .

properties

IUPAC Name |

2-(4-chlorophenyl)-3-(dimethylamino)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-6,8,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMIJZUZHWYOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

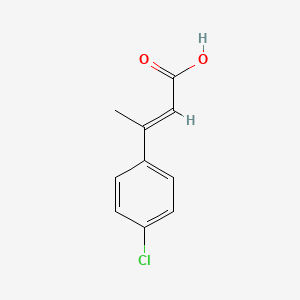

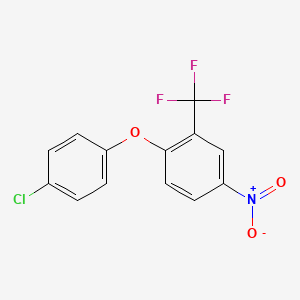

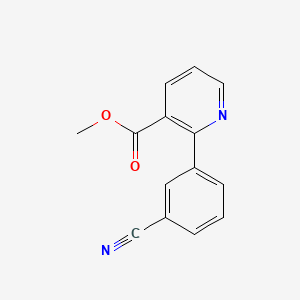

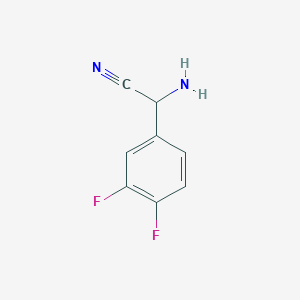

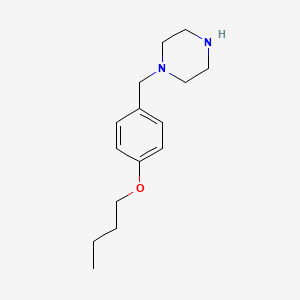

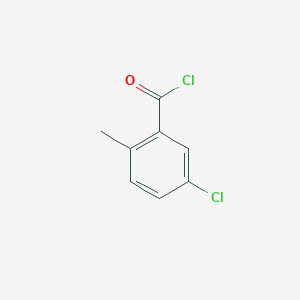

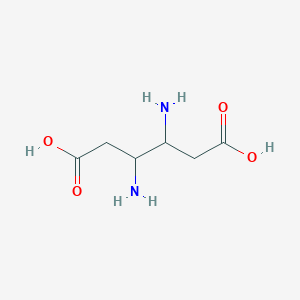

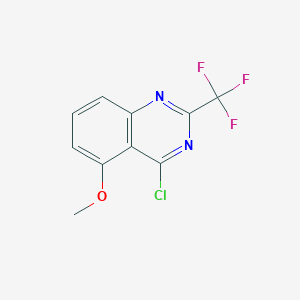

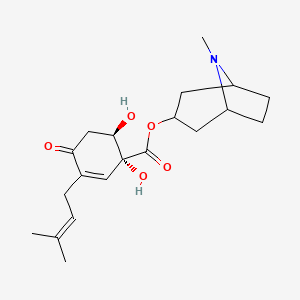

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

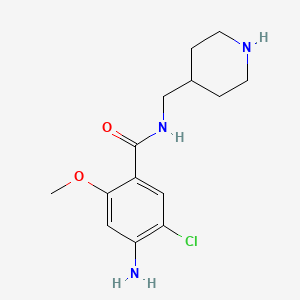

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)